5-[(4-Cyanophenoxy)methyl]-2-furoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid typically involves the reaction of 4-cyanophenol with 5-(chloromethyl)-2-furoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-[(4-Cyanophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Scientific Research Applications
5-[(4-Cyanophenoxy)methyl]-2-furoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The furan ring also plays a crucial role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
5-[(4-Cyanophenoxy)methyl]-2-furoic acid can be compared with other similar compounds such as:
5-[(4-Methoxyphenoxy)methyl]-2-furoic acid: This compound has a methoxy group instead of a cyano group, which affects its reactivity and applications.
5-[(4-Nitrophenoxy)methyl]-2-furoic acid: The presence of a nitro group in this compound leads to different chemical and biological properties compared to the cyanophenoxy derivative.
5-[(4-Hydroxyphenoxy)methyl]-2-furoic acid:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a compound of interest due to its diverse biological activities, which have been the focus of various research studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound belongs to the furoic acid family and is characterized by its unique cyanophenoxy substitution. Its structure can be represented as follows:
- Chemical Structure :
C12H11NO3
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the field of infectious diseases.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various experimental models, indicating its usefulness in treating inflammatory disorders.
The biological effects of this compound are attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | , |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains. The results indicated a significant reduction in bacterial viability when treated with this compound, particularly against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, alongside increased markers of apoptosis. These findings suggest potential for development as an anticancer agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXBOTVXAHUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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